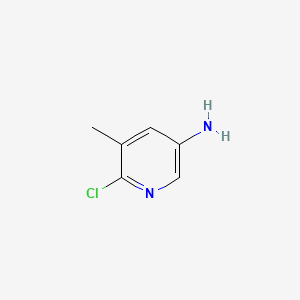

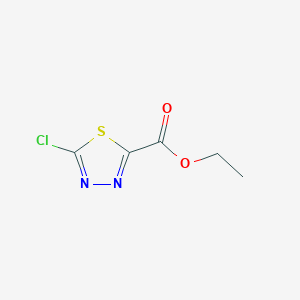

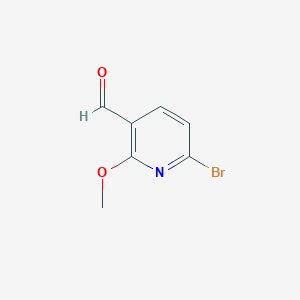

![molecular formula C6H11NO B1590367 8-Oxa-3-azabicyclo[3.2.1]octane CAS No. 280-13-7](/img/structure/B1590367.png)

8-Oxa-3-azabicyclo[3.2.1]octane

Vue d'ensemble

Description

8-Oxa-3-azabicyclo[3.2.1]octane is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids. Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Molecular Structure Analysis

The molecular formula of 8-Oxa-3-azabicyclo[3.2.1]octane is C6H11NO. Its average mass is 113.158 Da and its monoisotopic mass is 113.084061 Da .Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis

8-Oxa-3-azabicyclo[3.2.1]octane has a density of 1.0±0.1 g/cm3, a boiling point of 176.6±15.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.3±3.0 kJ/mol and a flash point of 58.6±9.8 °C . Its index of refraction is 1.470 and its molar refractivity is 30.7±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .Applications De Recherche Scientifique

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is a central core in the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the stereoselective construction of this scaffold a significant area of research. The methodologies developed for this synthesis are crucial for creating compounds with potential applications in pharmacology and drug discovery.

Organic Synthesis Intermediates

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride serves as an important raw material and intermediate in organic synthesis . Its role in the synthesis of complex organic molecules is vital for advancing chemical reactions that are fundamental to pharmaceuticals, agrochemicals, and dyestuff production.

Pharmaceutical Applications

In the pharmaceutical field, this compound is used as an intermediate in the synthesis of various drugs. Its unique structure allows for the creation of novel therapeutic agents, particularly in the development of central nervous system stimulants and local anesthetics .

Agrochemical Research

The compound’s utility extends to the agrochemical industry, where it is employed in the synthesis of pesticides and herbicides. Its incorporation into new agrochemical compounds can lead to more effective and safer products for agricultural use .

Dyestuff Field

As a versatile intermediate, 8-Oxa-3-azabicyclo[3.2.1]octane is also used in the dyestuff industry. It contributes to the synthesis of complex dyes and pigments, enhancing the variety and quality of colors available for textiles and other materials .

Drug Discovery and Development

The unique bicyclic structure of 8-Oxa-3-azabicyclo[3.2.1]octane makes it a valuable scaffold in drug discovery. It is applied as a key synthetic intermediate in several total syntheses, and its presence in drug candidates can influence their pharmacokinetic and pharmacodynamic properties .

Mécanisme D'action

Target of Action

Similar compounds with azabicyclo structures have been known to interact with various receptors, such as κ-opioid receptors .

Mode of Action

It’s known that the compound’s bicyclic backbone provides additional rigidity to the molecular structure, which is an important feature in medicinal chemistry .

Biochemical Pathways

Similar compounds have been used in the synthesis of bioactive molecules .

Result of Action

Similar compounds have shown cytotoxic activity on different tumor cell lines .

Action Environment

It’s known that the compound should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .

Orientations Futures

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is a lot of potential for future research in this area.

Propriétés

IUPAC Name |

8-oxa-3-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-6-4-7-3-5(1)8-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOPWPIOIMBTOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476933 | |

| Record name | 8-OXA-3-AZABICYCLO[3.2.1]OCTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxa-3-azabicyclo[3.2.1]octane | |

CAS RN |

280-13-7 | |

| Record name | 8-OXA-3-AZABICYCLO[3.2.1]OCTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

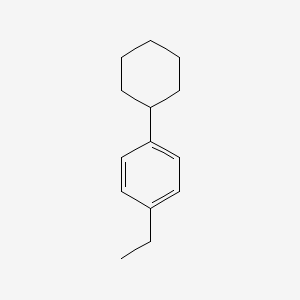

![5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1590287.png)

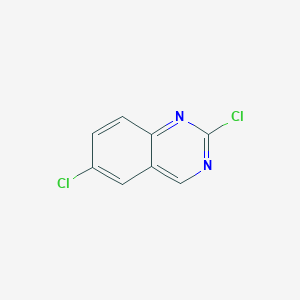

![7-Chloropyrazolo[1,5-A]pyrimidine](/img/structure/B1590288.png)

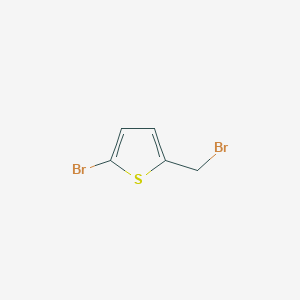

![Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B1590291.png)